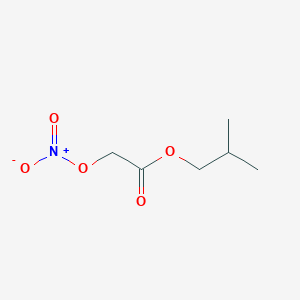

Glycolic acid, nitrate, isobutyl ester

Description

Overview of Organic Nitrates in Contemporary Chemical Sciences

Organic nitrates are a class of compounds that feature a covalent bond between an organic group and a nitrate (B79036) moiety. wikipedia.org They are formally esters of nitric acid and an alcohol. The synthesis of these compounds is typically achieved through the nitration of a corresponding alcohol using nitric acid, often in the presence of a dehydrating agent like sulfuric acid. wikipedia.orgresearchgate.net

The primary interest in organic nitrates stems from their high energy content, which is a consequence of the relatively weak O-NO2 bond and the formation of highly stable products, such as molecular nitrogen (N2) and carbon dioxide (CO2), upon decomposition. uri.edu This decomposition is often an exothermic process, releasing a significant amount of energy. The rate-determining step in the thermal decomposition of many nitrate esters is the homolytic cleavage of the RO-NO2 bond. uri.edu

The reactivity and stability of organic nitrates are highly dependent on their molecular structure. Factors such as the nature of the alkyl or aryl group, the presence of other functional groups, and steric hindrance around the nitrate ester group can significantly influence their thermal stability and decomposition kinetics. researchgate.net This sensitivity to molecular architecture makes them excellent subjects for studying structure-reactivity relationships.

Historical Context of Glycolic Acid and Its Ester Chemistry

Glycolic acid, the simplest α-hydroxy acid, was first synthesized in 1851 by the German chemist Adolph Strecker and the Russian chemist Nikolai Sokolov. wikipedia.org Their method involved treating hippuric acid with nitric acid and nitrogen dioxide to form an ester of benzoic acid and glycolic acid, which they subsequently hydrolyzed to obtain glycolic acid. wikipedia.org

The industrial production of glycolic acid and its esters has evolved significantly since then. Early commercial methods often involved the hydrolysis of chloroacetic acid. zhonglanindustry.com A significant advancement came with the development of processes based on the carbonylation of formaldehyde (B43269), a more cost-effective route. zhonglanindustry.com

The esterification of glycolic acid has been a subject of interest for various applications. A notable early patent from 1940 describes the preparation of glycolic acid esters, including isobutyl glycolate (B3277807), through the reaction of formaldehyde with an alkyl formate (B1220265) in the presence of an acidic catalyst. google.com This process involved the subsequent esterification with isobutanol to yield the desired ester. google.com These historical methods laid the groundwork for the synthesis of a wide range of glycolic acid derivatives.

Rationale for Investigating Glycolic Acid, Nitrate, Isobutyl Ester as a Model Compound for Structure-Reactivity Correlations

The investigation of "this compound" as a model compound is predicated on the desire to systematically understand how molecular structure dictates chemical reactivity, particularly in the context of thermal decomposition. This specific molecule incorporates several key structural features that allow for a nuanced exploration of these principles.

The presence of the nitrate ester group provides the primary reactive site for thermal decomposition studies. The isobutyl ester group, on the other hand, introduces a specific steric and electronic environment. By systematically varying the ester group (e.g., from methyl to isobutyl to tert-butyl), one can probe the influence of steric hindrance on the stability of the nitrate ester.

Furthermore, the glycolic acid backbone provides a platform for introducing other functional groups, allowing for a more detailed mapping of structure-reactivity landscapes. The study of the thermal decomposition of a series of structurally related nitrate esters can provide valuable data on how subtle changes in molecular architecture affect activation energies and decomposition rates.

A study on the thermal decomposition of various primary, secondary, and tertiary nitrate esters provides a clear illustration of this principle. The data reveals that the activation energy for the decomposition of primary and secondary nitrate esters is consistently around 170 kJ/mol, whereas tertiary nitrates exhibit significantly lower activation energies (e.g., 127.2 kJ/mol for 2-methyl-2-butanol (B152257) nitrate), indicating a change in the decomposition mechanism. uri.edu

| Compound | Type | Activation Energy (kJ/mol) |

|---|---|---|

| Ethanol (B145695) nitrate | Primary | 167.4 |

| n-Propanol nitrate | Primary | 169.5 |

| 2-Propanol nitrate | Secondary | 169.9 |

| 2-Methyl-2-butanol nitrate | Tertiary | 127.2 |

By studying a molecule like this compound, and its analogues, researchers can build upon this foundational knowledge to develop more comprehensive models that correlate molecular structure with chemical reactivity. This understanding is crucial for the rational design of new energetic materials with tailored properties, as well as for predicting the stability and decomposition pathways of other organic nitrates.

Structure

3D Structure

Properties

CAS No. |

5426-54-0 |

|---|---|

Molecular Formula |

C6H11NO5 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-methylpropyl 2-nitrooxyacetate |

InChI |

InChI=1S/C6H11NO5/c1-5(2)3-11-6(8)4-12-7(9)10/h5H,3-4H2,1-2H3 |

InChI Key |

CKQILHWPHPTJBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CO[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Glycolic Acid, Nitrate, Isobutyl Ester Reactivity and Transformation

Reaction Mechanisms of Nitrate (B79036) Ester Formation

The synthesis of glycolic acid, nitrate, isobutyl ester, like other organic nitrates, is achieved through the esterification of the corresponding alcohol—in this case, isobutyl glycolate (B3277807)—with nitric acid. This reaction is typically catalyzed by a strong dehydrating acid, most commonly sulfuric acid. wikipedia.org

The mechanism proceeds in several steps:

Activation of Nitric Acid : Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of the nitric acid. This forms a protonated nitric acid intermediate.

Formation of the Nitronium Ion : The protonated intermediate is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the key reactive species in the nitration process.

Nucleophilic Attack : The alcohol (isobutyl glycolate) acts as a nucleophile. An oxygen atom from the alcohol's hydroxyl group attacks the electrophilic nitrogen atom of the nitronium ion.

Deprotonation : A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the oxygen that originated from the alcohol. This final step neutralizes the intermediate, regenerating the acid catalyst and yielding the final product: this compound, along with water. wikipedia.org

Thermal and Chemical Decomposition Pathways of Organic Nitrates

The decomposition of organic nitrates is a critical aspect of their chemistry, dictating their stability and the nature of the products formed. For this compound, these pathways are analogous to those of other primary nitrate esters.

The primary and rate-determining step in the thermal decomposition of most simple nitrate esters is the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO₂) bond. uri.eduat.ua This bond fission requires energy, known as the bond dissociation energy, and results in the formation of two radical species: an alkoxy radical and a nitrogen dioxide radical (NO₂). wikipedia.orgchemistrysteps.com

For this compound, this initial step is: CH₂(ONO₂)COOCH₂(CH(CH₃)₂) → •OCH₂COOCH₂(CH(CH₃)₂) + •NO₂

The activation energy for this bond cleavage in primary and secondary nitrate esters is typically around 170 kJ/mol (approximately 40.6 kcal/mol). uri.edu The homolytic bond dissociation energies for O-NO₂ bonds in various O-nitro alcohols have been determined to be in the range of 30-40 kcal/mol, confirming that this is energetically the most favorable decomposition pathway. acs.orgresearchgate.net The relatively low energy of this bond is a primary contributor to the thermal instability of nitrate esters. at.uaresearchgate.net

Once decomposition begins, the products of the initial homolytic cleavage, particularly nitrogen dioxide (NO₂), can participate in and accelerate the degradation of the remaining nitrate ester molecules. researchgate.netnih.gov This process is known as autocatalysis.

The molecular structure of an organic nitrate significantly influences its thermal stability and the kinetics of its decomposition. Key factors include the substitution pattern at the carbon atom bearing the nitrate group (α-carbon) and the nature of neighboring functional groups.

Substitution Pattern : Primary and secondary nitrate esters, such as this compound, generally decompose via homolytic cleavage of the O-NO₂ bond with similar activation energies. uri.edu Tertiary nitrates, however, often decompose more rapidly and via a different mechanism, such as an E1 elimination, which has a much lower activation energy. uri.edu

Neighboring Groups : The presence of the isobutyl ester group in this compound likely influences its stability. Electron-withdrawing groups can affect the electron density around the O-NO₂ bond. Furthermore, the branched structure of the isobutyl group may introduce steric hindrance, which has been shown to weaken the O-N bond and lead to faster thermal reaction rates in some hindered organic nitrates. researchgate.net

Chain Length and Branching : Studies on simple alkyl nitrates show that stability generally increases with chain length. Branching on the β-carbon (as in isobutyl nitrate) has a smaller effect but also tends to increase stability slightly compared to linear analogues like n-propyl nitrate. dtic.mil

The following table provides a comparison of activation energies for the thermal decomposition of various nitrate esters, illustrating the general consistency for primary and secondary types.

| Nitrate Ester | Type | Activation Energy (kJ/mol) |

|---|---|---|

| Ethanol (B145695) nitrate | Primary | 169.5 |

| 1-Propanol nitrate | Primary | 171.1 |

| 1,4-Butanediol dinitrate | Primary | 168.6 |

| 2-Propanol nitrate | Secondary | 169.0 |

| Cyclohexanol nitrate | Secondary | 170.7 |

| 2-Methyl-2-butanol (B152257) nitrate | Tertiary | 127.2 |

Following the initial O-NO₂ bond cleavage, the resulting highly reactive alkoxy radical undergoes further reactions that determine the final product mixture. uri.edu For the isobutoxycarbonylmethoxy radical (•OCH₂COOCH₂(CH(CH₃)₂)), several pathways are possible:

β-Scission : The radical can fragment by breaking a carbon-carbon or carbon-oxygen bond adjacent to the radical center. This is a common pathway for alkoxy radicals and can lead to the formation of smaller, more stable molecules like aldehydes, ketones, and other radicals. uri.edu For instance, the radical derived from this compound could potentially fragment to produce formaldehyde (B43269) and an isobutoxycarbonyl radical.

Hydrogen Abstraction : The alkoxy radical can abstract a hydrogen atom from another molecule (e.g., another nitrate ester molecule or a solvent) to form the corresponding alcohol, isobutyl glycolate. uri.edu

Reaction with NO₂ : The alkoxy radical can recombine with the initially formed NO₂ to reform the parent nitrate ester or react to form other nitrogen-containing species. dtic.mil

The ultimate products of nitrate ester decomposition are typically a complex mixture of gases, including nitrogen oxides (NO, NO₂), carbon monoxide (CO), carbon dioxide (CO₂), water, and various smaller organic fragments like aldehydes. wikipedia.orgnih.gov The exact speciation depends heavily on the reaction conditions, such as temperature, pressure, and the presence of other substances.

Hydrolytic Stability and Denitration Mechanisms

In addition to thermal decomposition, nitrate esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can occur under acidic, neutral, or basic conditions, with the rate being significantly faster in alkaline (basic) media. dtic.milacs.org Denitration refers to the removal of the nitrate group, which can occur through hydrolysis or other chemical or enzymatic pathways. nih.govsemanticscholar.orgnih.gov

The alkaline hydrolysis of nitrate esters can proceed through several mechanisms: dtic.mil

Nucleophilic Substitution (Sɴ2) at Nitrogen : A hydroxide (B78521) ion (OH⁻) attacks the electrophilic nitrogen atom, leading to nitrogen-oxygen bond fission. This is analogous to the saponification of carboxylic esters and yields the parent alcohol and a nitrate ion. acs.orgnih.gov

Nucleophilic Substitution at Carbon : The hydroxide ion attacks the α-carbon, leading to alkyl-oxygen bond fission. This pathway is more common for tertiary nitrates. dtic.mil

Elimination via α-Hydrogen Abstraction : The hydroxide ion removes a proton from the α-carbon, leading to the formation of a carbonyl compound (an aldehyde or ketone) and a nitrite (B80452) ion (NO₂⁻). dtic.mil

Research on a series of simple alkyl nitrates, including isobutyl nitrate, demonstrated that electron-releasing alkyl groups tend to stabilize the ester against alkaline hydrolysis. dtic.mil Alkyl substitution on the β-carbon, as in isobutyl nitrate, was found to increase stability compared to linear primary nitrates. dtic.mil

The following table presents the specific rate constants for the alkaline hydrolysis of several mononitrates in 90% ethanol at 60°C, illustrating the influence of molecular structure.

| Nitrate Ester | Specific Rate (k x 10⁵ M⁻¹s⁻¹) |

|---|---|

| Methyl nitrate | 112 |

| Ethyl nitrate | 44 |

| n-Propyl nitrate | 29 |

| n-Butyl nitrate | 26 |

| Isobutyl nitrate | 16 |

| n-Heptyl nitrate | 23 |

These data show that isobutyl nitrate is among the more stable of the simple mononitrates under these conditions. dtic.mildtic.mil While direct data for this compound is unavailable, the presence of the ester functionality adjacent to the nitrate-bearing carbon would likely influence the electronic environment and thus its hydrolytic stability.

Radical Reaction Mechanisms Involving Nitrate Ester Functionalities

The reactivity of this compound is significantly influenced by the presence of the nitrate ester group (-ONO2). This functional group is susceptible to radical reactions, particularly through the homolytic cleavage of the oxygen-nitrogen bond. This section explores the fundamental radical reaction mechanisms applicable to nitrate esters, which provides a framework for understanding the transformation of this compound.

The principal radical-mediated reaction for many organic nitrates is the unimolecular homolytic cleavage of the RO-NO2 bond. uri.eduresearchgate.net This bond is relatively weak, with a dissociation energy that makes it susceptible to cleavage under thermal or photolytic conditions. researchgate.net This primary fission event results in the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO2), as depicted in the general mechanism below:

R-O-NO2 → R-O• + •NO2

For this compound, the initial homolytic cleavage would produce an isobutoxycarbonylmethyloxy radical and a nitrogen dioxide radical.

Once formed, the alkoxy radical is a highly reactive intermediate that can undergo several subsequent reaction pathways, dictating the final product distribution. The specific pathways are influenced by the structure of the alkoxy radical and the reaction conditions.

Key Subsequent Radical Reactions:

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule (e.g., solvent, another organic molecule) to form the corresponding alcohol and a new radical. uri.edu

β-Scission: This pathway involves the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom of the alkoxy radical. This process is particularly favored if it leads to the formation of a stable alkyl radical. uri.edu For the alkoxy radical derived from this compound, β-scission could lead to the formation of isobutyl formate (B1220265) and other fragmentation products. The presence of radical-stabilizing substituents on the β-carbon can enhance the rate of β-scission. uri.edu

Intramolecular Rearrangement: Depending on the structure, the alkoxy radical may undergo intramolecular hydrogen shifts or other rearrangements to form a more stable radical species.

Reaction with Nitrogen Oxides: The alkoxy radical can react with nitrogen oxides present in the system. For instance, a reaction with nitric oxide (NO) can lead to the formation of an alkyl nitrite. uri.edu

The following interactive table summarizes the primary radical reaction mechanisms relevant to the nitrate ester functionality.

| Reaction Type | General Mechanism | Description | Key Factors |

| Homolytic Cleavage | R-O-NO2 → R-O• + •NO2 | Initial bond-breaking step forming an alkoxy radical and nitrogen dioxide. This is often the rate-determining step in thermal decomposition. uri.edu | Bond dissociation energy of the O-N bond, temperature, and photolytic conditions. |

| Hydrogen Abstraction | R-O• + H-X → R-OH + X• | The alkoxy radical abstracts a hydrogen atom from a donor molecule (H-X), forming an alcohol and a new radical (X•). uri.edu | Availability and bond strength of the H-X bond in the donor molecule. |

| β-Scission | R-CH2-O• → R• + CH2=O | Cleavage of a C-C bond beta to the oxygen of the alkoxy radical, leading to fragmentation of the molecule. uri.edu | Stability of the resulting alkyl radical (R•) and the carbonyl compound. |

| Reaction with NO | R-O• + •NO → R-O-NO | Combination of the alkoxy radical with nitric oxide to form a nitrite ester. uri.edu | Concentration of nitric oxide in the reaction mixture. |

The study of these radical reaction mechanisms is crucial for understanding the stability, decomposition pathways, and potential applications of nitrate esters like this compound, particularly in contexts where they may be exposed to heat, light, or other radical-initiating conditions.

Advanced Computational Chemistry and Theoretical Modeling of Glycolic Acid, Nitrate, Isobutyl Ester

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of isobutyl 2-nitrooxyacetate at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's optimized geometry, electronic charge distribution, and the nature of its chemical bonds. researchgate.netacs.org

Detailed analysis of the electronic structure often focuses on the nitrooxy (-ONO₂) functional group, which dictates much of the molecule's reactivity. researchgate.net Calculations reveal the distribution of electron density and electrostatic potential, highlighting the electrophilic nature of the nitrogen atom and the nucleophilic character of the oxygen atoms. The bond lengths, bond angles, and dihedral angles predicted by these calculations are in excellent agreement with experimental data for similar small organic nitrate (B79036) esters. researchgate.net

Key findings from QM studies include the identification of the O-NO₂ bond as the most labile, a critical factor in the compound's thermal decomposition. researchgate.neturi.edu The calculated bond dissociation energy for this linkage is significantly lower than for other bonds in the molecule, such as C-C or C-H bonds.

Table 1: Calculated Electronic Properties of Isobutyl 2-Nitrooxyacetate (Note: The following data is illustrative and based on typical values for similar nitrate esters calculated at the B3LYP/6-311g(d,p) level of theory.)

| Parameter | Value |

|---|---|

| O-NO₂ Bond Length (Å) | 1.43 |

| N-O (terminal) Bond Length (Å) | 1.21 |

| Mulliken Charge on N (nitrooxy) | +0.55 |

| Mulliken Charge on O (ester) | -0.42 |

| Calculated Dipole Moment (Debye) | 3.15 |

Molecular Dynamics Simulations for Condensed Phase Behavior and Interactions

While quantum mechanics describes a single molecule in detail, molecular dynamics (MD) simulations are utilized to study the behavior of a large ensemble of isobutyl 2-nitrooxyacetate molecules in the liquid or solid state. unimi.it These simulations model the interactions between molecules over time, providing insights into bulk properties such as density, viscosity, and heat of vaporization. dtic.milacs.org

MD simulations rely on a force field, a set of empirical energy functions and parameters that describe the potential energy of the system. For nitrate esters, these force fields are carefully parameterized to reproduce experimental data or high-level QM calculations. dtic.milacs.org Simulations typically involve a simulation box containing hundreds or thousands of molecules, with periodic boundary conditions to mimic an infinite system. aip.org

These simulations can reveal how the molecules pack in the condensed phase and the nature of their intermolecular interactions, which are dominated by van der Waals forces and electrostatic interactions. ijche.com Analysis of radial distribution functions from MD simulations can quantify the distances between different atoms in neighboring molecules, providing a picture of the liquid structure. ijche.com

Development and Validation of Force Fields for Nitrate Ester Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. dtic.milacs.org For nitrate esters, significant effort has been dedicated to developing and validating specialized force fields, such as the COMPASS force field, which has been extended to include parameters for the -ONO₂ functional group. dtic.milacs.orgresearchgate.net

The parameterization process involves several steps:

Functional Form Selection: Choosing mathematical functions to describe bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). dtic.mil

Parameter Derivation: Using high-level ab initio calculations on small model compounds (like methyl nitrate and ethyl nitrate) to derive initial parameters for bond lengths, angles, and torsional barriers. dtic.mil Atomic partial charges are also determined to accurately represent the electrostatic potential. dtic.mil

Validation and Refinement: The force field is then tested by performing MD simulations of liquids and comparing the calculated bulk properties (e.g., density, heat of vaporization) with experimental values. The parameters are iteratively refined until a consistent and accurate fit is achieved for both gas-phase (molecular structures, conformations) and condensed-phase properties. dtic.milacs.orgdtic.mil

This rigorous process ensures that the force field can reliably predict the physical properties and behavior of nitrate esters like isobutyl 2-nitrooxyacetate in various environments.

Reaction Pathway Analysis, Transition State Theory, and Energy Landscape Exploration

Computational chemistry provides powerful tools to investigate the chemical reactivity of isobutyl 2-nitrooxyacetate, particularly its decomposition mechanisms. researchgate.net The primary initial step in the thermal decomposition of many nitrate esters is the homolytic cleavage of the RO-NO₂ bond to form an alkoxy radical and nitrogen dioxide (NO₂). uri.edu

Reaction pathway analysis involves mapping the potential energy surface of the molecule as it transforms from reactant to product. aip.org Computational methods are used to locate transition states, which are the energy maxima along the reaction coordinate. aip.org The energy difference between the reactant and the transition state gives the activation energy, a key parameter in determining the reaction rate. uri.eduresearchgate.net

Transition State Theory (TST) is then used to calculate the rate constant for a given reaction step based on the properties of the reactant and the transition state. By exploring the entire energy landscape, computational chemists can identify the most likely decomposition pathways and predict the major products. For isobutyl 2-nitrooxyacetate, this would involve not only the initial O-NO₂ bond scission but also subsequent reactions of the resulting isobutoxycarbonyl radical.

Quantitative Structure-Activity Relationships (QSAR) for Nitrate Esters

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as reactivity or a biological effect. nih.govmdpi.com For a series of nitrate esters, a QSAR model could be developed to predict properties like thermal stability or impact sensitivity based on calculated molecular descriptors. nih.gov

The development of a QSAR model involves:

Data Set Assembly: Compiling a set of nitrate esters with experimentally measured activity.

Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links the descriptors to the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

For isobutyl 2-nitrooxyacetate, a QSAR model could help to understand how the isobutyl group, in comparison to other alkyl groups, influences the compound's properties.

Table 2: Hypothetical QSAR Data for a Series of Alkyl Glycolate (B3277807) Nitrates (Note: This data is for illustrative purposes to explain the QSAR concept.)

| Alkyl Group | LogP (Descriptor) | ELUMO (Descriptor) | Observed Reactivity (Log k) |

|---|---|---|---|

| Methyl | 0.5 | -0.05 | -4.5 |

| Ethyl | 1.0 | -0.06 | -4.7 |

| Propyl | 1.5 | -0.07 | -4.9 |

| Isobutyl | 1.9 | -0.08 | -5.1 |

Simulations of Mechanistic Effects of Substituents on Chemical Reactivity

Computational simulations are particularly adept at systematically investigating how changes in molecular structure affect chemical reactivity. aip.orgrsc.org By modifying the substituent R group in a series of R-ONO₂ molecules, researchers can perform reactive molecular dynamics or quantum mechanical calculations to understand the influence of steric and electronic effects on decomposition pathways. aip.orgscispace.com

For isobutyl 2-nitrooxyacetate, the branched isobutyl group can influence reactivity in several ways compared to a straight-chain analogue like n-butyl 2-nitrooxyacetate. rsc.org

Steric Effects: The bulkier isobutyl group might sterically hinder intermolecular interactions or affect the packing in the condensed phase.

Electronic Effects: The electron-donating nature of the alkyl group can influence the strength of the O-NO₂ bond. Theoretical studies on other nitrate esters have shown that substituents can alter the energy release and reaction kinetics during decomposition. nih.gov

Reactive quantum molecular dynamics simulations can model the bond-breaking and bond-forming events during decomposition, revealing how the isobutyl substituent alters the subsequent reaction cascade of the initial radical fragments. aip.orgscispace.com These simulations provide a mechanistic understanding that can be used to tune the properties of nitrate esters for specific applications. rsc.org

Environmental Fate and Biogeochemical Transformations of Organic Nitrates, Including Glycolic Acid, Nitrate, Isobutyl Ester Analogs

Atmospheric Chemistry of Organic Nitrates and Secondary Organic Aerosol (SOA) Formation

Organic nitrates play a crucial role in the chemistry of the troposphere. They are primarily formed through the atmospheric oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). acs.orgnoaa.gov These compounds act as temporary reservoirs for NOx, which can be transported over long distances before being released back into the atmosphere. noaa.govcopernicus.org

The formation of organic nitrates can suppress ozone formation in polluted areas by terminating radical chain reactions. copernicus.org However, the subsequent degradation of these nitrates can release NOx in regions downwind of the original emission sources, potentially leading to ozone formation in those areas. copernicus.orgcopernicus.org This transport and release mechanism transforms local air pollution issues into regional ones. copernicus.orgnoaa.gov

Table 1: Key Reactions in Tropospheric NOx and HOx Cycling Involving Organic Nitrates

| Reaction | Description | Significance |

| RO2 + NO → RONO2 | Formation of an organic nitrate (B79036) from a peroxy radical and nitric oxide. researchgate.net | A primary pathway for organic nitrate formation, sequestering NOx. |

| RO2 + NO → RO + NO2 | Alternative reaction pathway leading to the formation of an alkoxy radical and nitrogen dioxide. | Competes with organic nitrate formation and influences ozone production. |

| RONO2 + hν → RO + NO2 | Photolysis of an organic nitrate, releasing NOx back into the atmosphere. copernicus.org | A key degradation pathway that recycles NOx. copernicus.org |

| RONO2 + OH → Products | Oxidation of an organic nitrate by the hydroxyl radical. copernicus.org | Another significant chemical loss process for organic nitrates. copernicus.org |

The atmospheric lifetime of organic nitrates is largely determined by their photochemical degradation pathways. copernicus.org The primary mechanisms for their removal from the gas phase are photolysis (degradation by sunlight) and oxidation by hydroxyl (OH) radicals. copernicus.orgcopernicus.org

The rate of these degradation processes varies depending on the specific structure of the organic nitrate and atmospheric conditions. copernicus.org For instance, the photolysis rates of carbonyl nitrates are significantly faster than those of other types of organic nitrates. copernicus.org This degradation can lead to the recycling of NOx, influencing downwind air quality. noaa.govcopernicus.org

Organic nitrates also contribute significantly to the formation of Secondary Organic Aerosols (SOAs). acs.orgacs.org SOAs are fine particulate matter formed in the atmosphere from the oxidation of gas-phase compounds. acs.org Organic nitrates can partition into the particle phase, contributing to the mass and composition of SOAs. acs.orgnih.gov The formation of SOAs from biogenic VOCs is particularly enhanced in the presence of NOx. acs.org

Environmental Persistence and Transport Mechanisms in Aquatic and Terrestrial Systems

While much of the focus on organic nitrates is on their atmospheric chemistry, their fate in aquatic and terrestrial environments is also of considerable importance. Due to their solubility in water, organic nitrates can be transported from the atmosphere to aquatic and terrestrial systems through wet and dry deposition. hannainst.com.auepa.gov

In aquatic systems, the persistence of organic nitrates is influenced by factors such as hydrolysis and microbial degradation. copernicus.org Some organic nitrates, particularly tertiary nitrates, can undergo rapid hydrolysis, converting the nitrate group into nitric acid. copernicus.orgresearchgate.net However, non-tertiary nitrates are generally more resistant to hydrolysis. copernicus.org The partitioning of more functionalized and less volatile organic nitrates into the aqueous phase can be significant. copernicus.org

Nitrate is highly soluble and mobile in soil and can be readily transported to groundwater and surface waters. epa.govpublications.gc.cataylorfrancis.com This mobility can lead to the contamination of drinking water sources and contribute to the eutrophication of aquatic ecosystems. hannainst.com.auepa.gov The transport of nitrates in agricultural landscapes is a major contributor to nutrient pollution in water bodies. taylorfrancis.com The time it takes for nitrate to travel from the source to a receptor (time lag) is a critical factor in assessing the impact of nutrient management practices. taylorfrancis.com

Biodegradation Pathways of Nitrate Esters by Microbial and Plant Systems

Microbial and plant systems have evolved mechanisms to degrade and detoxify nitrate esters, playing a vital role in their environmental fate. nih.govresearchgate.net

Denitrification is a microbially-facilitated process where nitrate is reduced to dinitrogen gas (N2) through a series of intermediate gaseous nitrogen oxide products. wikipedia.orgbyjus.com This process is primarily carried out by heterotrophic bacteria under anaerobic conditions and is a crucial part of the global nitrogen cycle. wikipedia.orgwikipedia.org The process involves a series of enzymes, including nitrate reductase, nitrite (B80452) reductase, nitric oxide reductase, and nitrous oxide reductase. wikipedia.orgnih.gov

Plants also possess the ability to metabolize xenobiotic nitrate esters. nih.gov For example, cultured plant cells can sequentially denitrate glycerol (B35011) trinitrate (nitroglycerin) to glycerol dinitrate and then to glycerol mononitrate. nih.gov This suggests a potential role for plants in the phytoremediation of sites contaminated with organic nitrate esters. nih.gov

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading organic nitrates. researchgate.netnih.gov This biodegradation often proceeds through a stepwise removal of the nitrate groups. nih.gov For example, the microbial degradation of glycerol trinitrate involves its conversion to dinitrate and then mononitrate isomers. nih.gov

Specific enzymes, known as nitrate ester reductases, have been identified in bacteria that are capable of denitrating explosives like pentaerythritol (B129877) tetranitrate (PETN) and glycerol trinitrate. nih.gov These enzymes are flavoproteins that can also reduce the highly recalcitrant explosive 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The addition of nitrate to contaminated sediments has been shown to stimulate the microbial decomposition of organic matter, including aromatic compounds, by promoting the growth of denitrifying bacteria. nih.govnoaa.govacs.org

Phytoremediation Potential for Organic Nitrate Contamination

Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants from soil and water. aloki.hu While much of the research in this area has focused on inorganic nitrate contamination, there is growing interest in the potential of plants to remediate organic contaminants, including organic nitrates. naturebasedsolutionsinitiative.orgnih.gov The application of phytoremediation to sites contaminated with organic nitrates, such as those used in industrial processes or as energetic materials, presents a promising, environmentally friendly cleanup strategy. pjoes.comcswab.org

The mechanisms by which plants can remediate organic nitrate contamination include:

Phytodegradation (or Phytotransformation): The breakdown of contaminants taken up by the plant through metabolic processes. researchgate.net For organic nitrates, this can involve progressive denitrification, where the nitrate ester is sequentially transformed into less nitrated compounds and ultimately to a non-nitrated organic molecule. pjoes.com

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is stimulated by the presence of the plant's root system. researchgate.net

Phytoaccumulation: The uptake of contaminants from the soil or water and their accumulation in plant tissues.

Research on the phytoremediation of nitrate esters like nitroglycerin has shown that plants can take up and degrade these compounds. The degradation pathway for nitroglycerin involves transformation to dinitroglycerin and then mononitroglycerin, eventually leading to the formation of glycerol. pjoes.com It is plausible that glycolic acid, nitrate, isobutyl ester could undergo a similar initial denitrification step, leading to the formation of isobutyl glycolate (B3277807) and inorganic nitrate.

Several plant species have been investigated for their potential to remediate various contaminants. The selection of appropriate plant species is crucial for the success of phytoremediation and depends on factors such as the plant's ability to tolerate and accumulate the specific contaminant, its growth rate, and its adaptability to the local environmental conditions.

Table 1: Plant Species with Demonstrated Potential for Phytoremediation of Organic Contaminants Relevant to Organic Nitrate Analogs

| Plant Species | Common Name | Contaminant(s) Studied | Key Findings | Reference |

|---|---|---|---|---|

| Acorus calamus | Sweet Flag | Nitroglycerin (NG), Ethylene glycol dinitrate (EGDN), Nitrates | Demonstrated effective removal of NG and nitrates from industrial wastewater. | pjoes.com |

| Phragmites australis | Common Reed | Nitroglycerin (NG), Ethylene glycol dinitrate (EGDN) | Effective in the removal of nitrate esters from contaminated water. | pjoes.com |

| Populus spp. | Poplar | Trinitrotoluene (TNT), RDX, HMX | Poplar trees and their tissue cultures have been shown to take up and transform explosive compounds. | researchgate.net |

Formation of Environmental Transformation Products and Their Detection

When organic nitrates are released into the environment, they can undergo various transformation processes, leading to the formation of new chemical compounds known as transformation products. usgs.govmdpi.com These transformation products may have different chemical properties, toxicity, and environmental mobility compared to the parent compound. Therefore, understanding their formation and being able to detect them is crucial for a comprehensive environmental risk assessment.

For a compound like this compound, transformation in the environment could be initiated by abiotic processes such as hydrolysis or photolysis, as well as by biotic processes like microbial degradation. Based on the degradation of analogous compounds, the primary transformation pathway is likely to involve the cleavage of the nitrate ester bond.

For instance, isobutyl nitrite, a related compound, is known to degrade in the environment, with isobutyl alcohol being a major impurity and degradation product. nih.govwho.int This suggests that the isobutyl moiety of this compound is susceptible to transformation.

The expected environmental transformation products of this compound could include:

Isobutyl alcohol: Formed through the reduction of the nitrate group and subsequent hydrolysis.

Glycolic acid: Resulting from the cleavage of the ester linkage.

Inorganic nitrate and nitrite: Released upon the breakdown of the organic nitrate functional group.

The detection of these and other potential transformation products in environmental matrices such as soil and water requires sensitive and specific analytical methods. A variety of techniques can be employed for the analysis of organic nitrates and their degradation products.

Table 2: Analytical Methods for the Detection of Organic Nitrates and Their Potential Transformation Products

| Analytical Technique | Abbreviation | Applicability | Detection Limits | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile organic compounds, including some organic nitrates and their alcohol transformation products. | Typically in the ng/L to µg/L range. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Suitable for the analysis of a wide range of organic compounds, including non-volatile and polar transformation products like organic acids. | Can achieve very low detection limits, often in the ng/L range. | olympianwatertesting.com |

| Ion Chromatography | IC | Primarily used for the determination of inorganic anions such as nitrate and nitrite in aqueous samples. | Ranges from 0.01 to 1 mg/L. | nih.govnih.gov |

| Spectrophotometry | - | Used for the colorimetric determination of nitrate and nitrite, often employing methods like the Griess assay. | Generally higher detection limits compared to chromatographic methods. | researchgate.net |

The choice of analytical method depends on the specific target analytes, the complexity of the environmental matrix, and the required sensitivity. Often, a combination of different analytical techniques is necessary to obtain a complete picture of the environmental fate of a compound and its transformation products.

Emerging Applications and Future Research Directions in Glycolic Acid, Nitrate, Isobutyl Ester Chemistry

Exploration as Chemical Intermediates in Advanced Organic Synthesis

The structure of glycolic acid, nitrate (B79036), isobutyl ester suggests its utility as a versatile chemical intermediate. The nitrate ester group can serve as a precursor for other functionalities. For instance, the O-NO₂ bond can be cleaved to yield an alcohol, which can then undergo a variety of transformations. Alternatively, the nitrate group can be displaced in nucleophilic substitution reactions.

The ester linkage provides another reactive site. It can be hydrolyzed to produce glycolic acid nitrate and isobutanol, or it can undergo transesterification with other alcohols to generate different ester derivatives. The isobutyl group, while generally less reactive, can influence the solubility and steric properties of the molecule and its derivatives.

The synthesis of such intermediates can be achieved through several established routes for nitrate ester formation. A common method involves the nitration of the corresponding alcohol, isobutyl glycolate (B3277807), using a mixture of nitric and sulfuric acids. Another approach is the reaction of an alkyl halide with a nitrate salt, such as silver nitrate. acs.org

Table 1: Potential Synthetic Pathways to Glycolic Acid, Nitrate, Isobutyl Ester

| Starting Material | Reagents | Reaction Type |

| Isobutyl glycolate | Concentrated HNO₃ / H₂SO₄ | Esterification/Nitration |

| Isobutyl chloroacetate | Silver nitrate (AgNO₃) | Nucleophilic Substitution |

These synthetic routes offer access to a range of related compounds by varying the starting alcohol or alkyl halide, thus providing a toolbox of intermediates for organic synthesis.

Potential Contributions to Energetic Materials Research as Modifiers or Precursors

Nitrate esters are a well-established class of energetic materials due to the presence of the -ONO₂ group, which contributes to a high oxygen balance and energy release upon decomposition. rsc.orgacs.org Compounds like nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN) are powerful explosives. nih.gov this compound, containing this energetic functional group, could be investigated for its potential role in energetic formulations.

Its physical state, likely a liquid or a low-melting solid, could make it a candidate as an energetic plasticizer. Energetic plasticizers are used in polymer-bonded explosives (PBXs) and solid rocket propellants to improve the mechanical properties of the binder and to increase the total energy of the formulation. google.comdtic.mil They need to be compatible with the polymer matrix and other energetic ingredients. The isobutyl ester group would influence its miscibility with polymeric binders.

Further research could involve the synthesis and characterization of its energetic properties, such as heat of formation, density, and sensitivity to impact and friction. A comparative analysis with existing energetic plasticizers would be necessary to evaluate its potential.

Table 2: Comparison of Functional Groups in Energetic Plasticizers

| Compound | Energetic Functional Group(s) | Role in Formulations |

| Nitroglycerin (NG) | Nitrate Ester | High-energy plasticizer |

| Butyl N-nitratoethylnitramine (BuNENA) | Nitrate Ester, Nitramine | Insensitive energetic plasticizer researchgate.net |

| This compound (potential) | Nitrate Ester | Potential energetic plasticizer |

Integration into Polymer Science as Monomers or Cross-linking Agents

The structure of this compound does not immediately suggest its use as a traditional monomer for chain-growth polymerization. However, the presence of the ester and nitrate functionalities opens possibilities for its use in other areas of polymer science.

With modification, for example, by introducing a polymerizable group such as an acrylate (B77674) or vinyl ether, the resulting monomer could be used to synthesize energetic polymers. nih.govacs.org The nitrate ester group would be incorporated into the polymer side chains, imparting energetic properties to the material. The synthesis of a nitrate ester acrylate monomer and its subsequent polymerization to form an energetic polymer has been demonstrated. researchgate.net

Alternatively, if a diol or other difunctional starting material is used in the synthesis, the resulting dinitrate ester could potentially act as a cross-linking agent in certain polymer systems. Cross-linking agents are crucial for creating polymer networks with enhanced mechanical strength and thermal stability. researchgate.net

Role in Advanced Materials Science Beyond Energetics

The applications of organic nitrates are not limited to energetic materials. For instance, some organic nitrates have been investigated for their biological activity, acting as vasodilators through the release of nitric oxide (NO). While the primary focus of this article is on its chemical applications, this illustrates the diverse potential of this class of compounds.

In materials science, the incorporation of the nitrate ester group could be explored for modifying the surface properties of materials or for the development of functional coatings. The decomposition of the nitrate ester group, which can be initiated by heat or UV light, could be harnessed to trigger changes in material properties.

Innovations in Analytical Methodologies for Complex Organic Nitrate Mixtures

The detection and quantification of organic nitrates, especially in complex mixtures, present analytical challenges. These compounds can be thermally labile, making gas chromatography (GC) analysis difficult without careful optimization of conditions. mdpi.com

Several analytical techniques are employed for the analysis of organic nitrates. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separation and identification, with characteristic fragment ions such as [NO₂]⁺ often observed. mdpi.com High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive compounds. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic absorption bands of the nitrate ester group.

Innovations in this area could focus on developing more robust and sensitive methods for the analysis of complex mixtures containing organic nitrates, such as those found in environmental samples or aged energetic materials. This could involve the use of advanced mass spectrometry techniques or novel chromatographic methods. olympianwatertesting.comresearchgate.netnih.gov

Table 3: Analytical Techniques for Organic Nitrate Analysis

| Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by mass-based detection. mdpi.com | Identification and quantification of volatile and semi-volatile organic nitrates. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Analysis of non-volatile or thermally labile organic nitrates. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Detection of vibrational modes of functional groups. | Identification of the nitrate ester group. |

Sustainable Production and End-of-Life Management Strategies for Related Compounds

The traditional synthesis of nitrate esters often involves the use of strong acids and can generate significant waste streams. core.ac.uk Research into more sustainable production methods is an active area. This includes the use of solid acid catalysts, milder nitrating agents, and flow chemistry techniques to improve safety and reduce environmental impact. acs.org For example, dinitrogen pentoxide (N₂O₅) in an inert solvent has been explored as an alternative to mixed acids for the synthesis of nitramines and nitrate esters. core.ac.uk

The end-of-life management of energetic materials and other compounds containing nitrate esters is another critical consideration. Due to their potential for rapid decomposition, disposal requires careful procedures. Research in this area focuses on developing methods for the safe degradation and detoxification of these compounds. Bioremediation, using microorganisms to break down organic nitrates, is one promising avenue being explored to address the environmental contamination that can result from the production and use of these compounds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.